molecular formula C10H17N B064582 2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole CAS No. 183680-96-8

2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole

Cat. No.: B064582
CAS No.: 183680-96-8
M. Wt: 151.25 g/mol
InChI Key: MEDLBRIYOALIMU-UHFFFAOYSA-N
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Description

2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole, also known as 2-Ethyl-4-isopropyl-3-methylpyrrole (EIMP), is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. EIMP is a pyrrole derivative that is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of EIMP is not fully understood. However, it is believed that EIMP acts as a charge transport material in organic electronic devices. EIMP has been shown to exhibit high electron mobility, which allows it to efficiently transport charge across the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of EIMP. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. EIMP has also been shown to have low solubility in water, which may limit its potential applications in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of EIMP is its high electron mobility, which makes it an ideal candidate for use in organic electronic devices. However, EIMP has limited solubility in water, which may limit its potential applications in biological systems. Additionally, the synthesis method for EIMP is complex and has a low overall yield, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on EIMP. One area of research is the development of new synthesis methods for EIMP that are more efficient and have a higher overall yield. Another area of research is the optimization of EIMP for use in organic electronic devices such as OFETs, LEDs, and solar cells. Additionally, further research is needed to fully understand the mechanism of action of EIMP and its potential applications in biological systems.

Synthesis Methods

EIMP is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-acetyl-1-methylpyrrole with isopropylamine to form 2-(1-methyl-2-pyrrolidinyl) acetamide. The second step involves the reaction of this intermediate with ethyl iodide to form 2-ethyl-4-isopropyl-3-methylpyrrole. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

EIMP has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of EIMP is in the field of organic electronics. EIMP has been shown to exhibit high electron mobility and low threshold voltage, making it an ideal candidate for use in organic field-effect transistors (OFETs). EIMP has also been studied for its potential use in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.

Properties

183680-96-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-ethyl-3-methyl-4-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C10H17N/c1-5-10-8(4)9(6-11-10)7(2)3/h6-7,11H,5H2,1-4H3

InChI Key

MEDLBRIYOALIMU-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CN1)C(C)C)C

Canonical SMILES

CCC1=C(C(=CN1)C(C)C)C

synonyms

1H-Pyrrole,2-ethyl-3-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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